molecular formula C13H19IO4 B2639906 Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate CAS No. 2225147-55-5

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

Cat. No. B2639906
CAS RN: 2225147-55-5
M. Wt: 366.195
InChI Key: OHVLHMARZGHTQI-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy provides unified access to bicyclo[2.1.1]hexanes with distinct substitution patterns .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes can serve as useful building blocks in pharmaceutical chemistry. For instance, 1,4-Disubstituted bicyclo[2.2.1]hexanes provide similar structural properties to meta-disubstituted benzenes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is extensively studied for its chemical synthesis and structural properties. It is known to react with diethyl sodiomalonate in toluene to form compounds like diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting its reactivity and potential for creating structurally complex derivatives. This synthesis pathway is crucial for further chemical transformations and understanding the molecular structure of related compounds (Kuroyan et al., 1991). Similarly, the structural characteristics of related compounds, such as 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, have been elucidated, providing insights into their molecular conformation and potential applications in fields like materials science (Böcskei et al., 1998).

Enantiospecific Synthesis

The compound's framework is utilized in the enantiospecific synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters. This aspect of research highlights its importance in stereochemical studies and its potential application in synthesizing enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science (Martínez et al., 1993).

Biological Activity Studies

There's also research exploring the biological activity of derivatives of similar compounds. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared and evaluated for their in vitro activity against P. falciparum, antimycobacterium activity, and cytotoxic activity against Vero cell. These studies signify the potential therapeutic applications of these compounds and the importance of structural modifications in enhancing biological activity (Ningsanont et al., 2003).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . Their synthesis is still underexplored, opening up opportunities for future research .

properties

IUPAC Name

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO4/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVLHMARZGHTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCOCC3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

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